4-Aminobiphenyl-2',3',4',5',6'-d5

Biomonitoring Isotope Dilution GC-MS/MS

4-Aminobiphenyl-2',3',4',5',6'-d5 is the deuterated SIL-IS for IDMS quantitation of 4-ABP, correcting matrix effects and extraction losses. • +5 Da mass shift enables unambiguous SRM transitions; ring-specific d5 labeling prevents H/D exchange during acidic extraction and derivatization. • Validated interday precision of 3-10% and accuracy of 97-100% in standardized smoke constituent methods. • Certified isotopic enrichment ≥98 atom% D ensures minimal cross-contribution to the analyte channel.

Molecular Formula C12H11N
Molecular Weight 174.25 g/mol
CAS No. 215527-72-3
Cat. No. B015476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminobiphenyl-2',3',4',5',6'-d5
CAS215527-72-3
Synonyms[1,1’-Biphenyl-d5]-4-amine;  4-Biphenylamine-d5;  (1,1’-Biphenyl-d5-4-yl)amine;  4-Aminodiphenyl-d5; 4-Biphenylylamine-d5;  4-Phenylaniline-d5; 4-Phenylbenzenamine-d5;  NSC 7660-d5; 
Molecular FormulaC12H11N
Molecular Weight174.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)N
InChIInChI=1S/C12H11N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,13H2/i1D,2D,3D,4D,5D
InChIKeyDMVOXQPQNTYEKQ-RALIUCGRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminobiphenyl-d5: Definition and Analytical Role


4-Aminobiphenyl-2',3',4',5',6'-d5 (CAS 215527-72-3) is a stable isotope-labeled analog of the human bladder carcinogen 4-aminobiphenyl (4-ABP), in which five hydrogen atoms on the non‑amine phenyl ring are replaced by deuterium (IUPAC: 4-(2,3,4,5,6-pentadeuteriophenyl)aniline) . With a molecular formula of C12H6D5N and a molecular weight of 174.25 g/mol, it is utilized exclusively as an internal standard (IS) for the quantitative determination of 4‑ABP in complex biological and environmental matrices by gas chromatography– or liquid chromatography–tandem mass spectrometry (GC–MS/MS, LC–MS/MS) [1]. As a stable isotope-labeled internal standard (SIL‑IS), it is designed to correct for matrix effects, extraction losses, and instrument variability that cannot be compensated for by structural analog internal standards, forming the foundation of robust isotope dilution mass spectrometry (IDMS) workflows for aromatic amine exposure assessment [2].

1
Isotope dilution mass spectrometry (IDMS) for aromatic amine exposure assessment
2
Co-eluting SIL-IS designed to correct matrix effects and extraction losses in GC-MS/MS or LC-MS/MS
3
Positionally defined d5 labeling on the non-amine ring to preserve mass shift during derivatization

4-Aminobiphenyl-d5: Why Generic Substitution Fails


The critical risk in substituting 4-Aminobiphenyl-2',3',4',5',6'-d5 with an unlabeled analog, a differently deuterated variant (e.g., d9), or a structural analog lies in the failure to satisfy the co‑elution and ionization parity requirements of IDMS. Unlabeled 4-ABP cannot function as an IS because it is analytically identical to the target analyte and cannot be distinguished by the mass spectrometer [1]. Structural analogs (e.g., 3‑aminobiphenyl, 2‑naphthylamine) exhibit divergent extraction recoveries and matrix‑dependent ionization efficiencies, leading to biased quantification—errors that deuterated ISs with identical physicochemical properties inherently mitigate [2]. Even among deuterated analogs, the number of labels (d5 vs. d9) and the labeling position directly affect the mass shift, chromatographic resolution, and potential for spectral cross‑contribution, making each variant a distinct methodological choice rather than an interchangeable commodity [3].

Target IS
4-Aminobiphenyl-d5 (defined d5, non-amine ring, co-elution parity)
Unlabeled analog
Cannot be distinguished by mass spectrometer; IDMS quantification impossible
Structural analog IS
Divergent extraction recovery and ionization efficiency may cause matrix-dependent bias
Differently deuterated variant
Mass shift, chromatographic resolution, and spectral cross-contribution may require method re-validation

4-Aminobiphenyl-d5: Quantitative Comparator Evidence


Mass Shift Sufficiency in Biomonitoring

In isotope dilution GC‑MS/MS for aromatic amine biomonitoring, a deuterium‑induced mass shift of ≥+3 Da is required to avoid spectral overlap between the analyte and internal standard ion clusters. The d5 labeling of 4‑aminobiphenyl‑2',3',4',5',6'‑d5 delivers a +5 Da shift, exceeding this minimum threshold (vs. +3 Da for selected d3 analogs), while avoiding the exaggerated chromatographic retention time shift sometimes observed with perdeuterated d9 analogs [1]. This +5 Da shift ensures the internal standard signal is resolved from the M+1/M+2 natural isotope envelope of the unlabeled analyte, which is critical for accurate peak integration in complex urine matrices [2].

Mass shift sufficiency
Class-level inference
+5 Da shift vs. +3 Da minimum required; retention time stability superior to d9
Supports IDMS method ruggedness and peak integration accuracy
GC-MS/MS biomonitoring context; NHANES-scale population studies
Biomonitoring Isotope Dilution GC-MS/MS

Co-Elution vs. Structural Analogs

Deuterated SIL‑ISs such as 4‑aminobiphenyl‑d5 co‑elute with the target analyte (retention time difference ΔtR < 0.05 min) under typical reversed‑phase LC conditions, whereas structural analogs used as alternative ISs (e.g., 3‑aminobiphenyl, 2‑aminobiphenyl‑d5) exhibit ΔtR values of 0.3–1.5 min [1]. This co‑elution is essential because the IS must experience the identical mobile‑phase composition and ion‑suppression environment at the electrospray ionization source [2]. A structural analog IS that elutes in a different solvent composition will be subject to different matrix effects, compromising accuracy (bias >15% commonly observed) [3].

Co-elution vs. structural analogs
Class-level inference
ΔtR < 0.05 min (d5-IS) vs. 0.3–1.5 min (structural analog IS)
Co-elution ensures identical matrix-effect correction at ionization source
Reversed-phase LC-MS/MS context; method validation review
LC-MS/MS Matrix Effects Co-elution

Batch-to-Batch Isotopic Enrichment Consistency

Vendor specifications for 4‑aminobiphenyl‑2',3',4',5',6'‑d5 specify chemical purity ≥96% and isotopic enrichment ≥99 atom% D, with the deuterium label confined to the 2',3',4',5',6' positions of the non‑amine phenyl ring . In contrast, 4‑aminobiphenyl‑d9 (CAS 344298‑96‑0) carries nine deuterium atoms across both rings and is commonly supplied at lower isotopic enrichment (typically 98 atom% D), which introduces a higher fraction of partially labeled (d8, d7) species . These lower‑labeled isotopomers contribute to a broader isotopic distribution in the mass spectrum and can generate spectral cross‑contribution that degrades the lower limit of quantification (LLOQ) [1].

Isotopic enrichment consistency
Cross-study comparable
≥99 atom% D (d5) vs. typically 98 atom% D (d9); positionally defined labeling
Lower spectral background from partially labeled isotopomers supports lower LLOQ
Vendor CoA specification review; procurement context
Isotopic Purity Quality Control Procurement

Positional Deuteration: Isotopic Exchange Resistance

For GC‑MS quantification of aromatic amines, pentafluoropropionyl (PFP) derivatization is commonly employed. Deuterium atoms positioned on α‑carbon or nitrogen sites (as in some d9 labeling schemes) are susceptible to H/D back‑exchange under derivatization conditions involving acidic or protic media, leading to loss of isotopic label and variable IS response [1]. The d5 labeling scheme of 4‑aminobiphenyl‑2',3',4',5',6'‑d5 places all five deuterium labels exclusively on the non‑amine aromatic ring (positions 2',3',4',5',6'), distant from the reactive amine group, thereby preserving the +5 Da mass shift throughout PFP‑derivatization . This positional stability is a design advantage that is not universally shared by all deuterated 4‑ABP IS candidates [2].

Isotopic exchange resistance
Class-level inference
No exchangeable positions; +5 Da shift fully preserved after PFP derivatization
Consistent IS response across batches supports precision criteria in regulated bioanalysis
GC-MS derivatization context; bioanalytical validation review
Chemical Derivatization Isotopic Stability GC-MS

Assay Precision for Hemoglobin Adduct Biomonitoring

In quantitative GC‑MS determination of 4‑ABP hemoglobin adducts, methods employing deuterated 4‑ABP as the IS have demonstrated the ability to distinguish bladder carcinoma patients from controls (mean ± SD: 103 ± 47 vs. 65 ± 44 pg/g Hb, respectively), a difference of 58% that was statistically significant (p < 0.05) only when isotope dilution with a deuterated IS was used [1]. This analytical resolution is attributed to the compensation of extraction losses and matrix effects by the deuterated IS; without it, the inter‑subject biological variability (±45–72% RSD) would obscure the case‑control difference [2]. A subsequent long‑term population study confirmed inter‑assay precision of ±15% (SD of calibration curve slope) using deuterated 4‑ABP IS across an 18‑month monitoring period [3].

Assay precision for Hb adducts
Cross-study comparable
58% higher mean adduct level resolved (p < 0.05); inter-assay precision ±15% SD over 18 months
Reported model-response context; supports epidemiological exposure assessment
Hemoglobin adduct GC-MS context; deuterated IS required for statistical resolution
Hemoglobin Adducts Biomonitoring Precision

4-Aminobiphenyl-d5: Application Scenarios


NHANES Biomonitoring of Aromatic Amines

In high‑throughput population exposure studies such as NHANES, 4‑aminobiphenyl‑d5 can serve as the SIL‑IS for 4‑ABP quantification in human urine. The +5 Da mass shift provides unambiguous selected reaction monitoring (SRM) transitions resolved from the natural isotopic envelope, enabling automated peak integration and maintaining intra‑ and inter‑run CV <7% as validated for this analyte class [1]. The positional labeling on the non‑amine ring ensures label integrity throughout the supported liquid extraction (SLE) and derivatization steps required for GC‑MS/MS analysis.

Quantification of 4-ABP in Tobacco Smoke

For regulatory and research laboratories quantifying 4‑aminobiphenyl in cigarette smoke condensates, deuterated SIL‑ISs are specified in standardized methods to achieve interday precision of 3–10% and accuracy of 97–100% [2]. The ring‑specific d5 labeling avoids the risks of H/D exchange during the acidic trapping and liquid–liquid extraction procedures employed in smoke constituent analysis, making it a robust IS candidate for ISO and Health Canada smoke constituent methods.

DNA Adduct Quantification in Bladder Cancer

In translational oncology research measuring dG‑C8‑4‑ABP DNA adducts in bladder biopsies by capillary LC‑MS/MS, isotope dilution with a deuterated IS achieves detection limits of ~0.7 adducts per 10⁷ normal nucleotides, equivalent to ~10 pg dG‑C8‑4‑ABP on‑column [3]. The use of a well‑characterized d5 IS with ≥99 atom% D enrichment minimizes the contribution of the IS to the analyte signal channel, preserving the assay's ability to detect adduct levels in the low attomol range.

Occupational Biomonitoring of Aromatic Amines

For occupational health laboratories monitoring worker exposure to 4‑ABP via hemoglobin adduct measurement, the use of a deuterated IS is a demonstrated requirement for achieving the sensitivity needed to detect sub‑occupational exposure limit (OEL) adduct levels. Method validation data show that without deuterated IS compensation, inter‑subject variability (±45–72% RSD) obscures low‑level occupational exposure signals [2]. Procurement of 4‑aminobiphenyl‑d5 with certified isotopic enrichment supports compliance with ISO 17025 quality requirements for accredited analytical laboratories.

Application
Selection Property
Validation Focus
Population biomonitoring
Mass shift and spectral resolution
Automated peak integration and run-to-run precision
Tobacco smoke constituent analysis
Isotopic exchange resistance
Method ruggedness during acidic extraction and derivatization
DNA adduct quantification research
High isotopic enrichment (≥99 atom% D)
Low attomol detection limits and minimized channel cross-talk
Occupational exposure monitoring
Matrix-effect correction capability
Statistical resolution of low-level exposure signals
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